1-(Pyridin-4-ylmethyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMBRHLGUMPBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671798 | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-04-8 | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Direct Alkylation of Piperazine with 4-Pyridylmethyl Halides
One common method involves reacting piperazine with 4-(chloromethyl)pyridine or similar halide derivatives under reflux conditions in solvents such as 1,4-dioxane or ethanol. The reaction proceeds through nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic carbon of the halide.
- Reaction conditions: Reflux for 12–24 hours.
- Catalysts: Sometimes mild bases or phase transfer catalysts are used.
- Purification: The crude product is purified by recrystallization or column chromatography.
- Salt formation: Addition of hydrochloric acid solution (typically 36%) precipitates the dihydrochloride salt, which is filtered and dried.
Synthesis via Reductive Amination of 4-Pyridinecarboxaldehyde with Piperazine
Another approach uses reductive amination, where 4-pyridinecarboxaldehyde is reacted with piperazine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
- Step 1: Formation of an imine intermediate between piperazine and aldehyde.
- Step 2: Reduction of the imine to the secondary amine.
- Step 3: Isolation of the product followed by conversion to dihydrochloride salt.
- Advantages: High selectivity and mild conditions.
- Yields: Typically moderate to high (60–85%).
Synthesis Using N-Boc Protected Piperazine
A more controlled method involves the use of N-Boc-piperazine to prevent over-alkylation:
- Step 1: N-Boc-piperazine is reacted with 4-(chloromethyl)pyridine under reflux or autoclave conditions.
- Step 2: Deprotection of the Boc group using acid (e.g., trifluoroacetic acid).
- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride.
- Yields: Moderate (around 50%).
- Purification: Column chromatography followed by recrystallization.
Representative Experimental Data and Reaction Conditions
| Method | Starting Materials | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct alkylation | Piperazine + 4-(chloromethyl)pyridine | 1,4-Dioxane | Reflux (~100°C) | 12–24 h | 38–50 | Requires column chromatography purification |
| Reductive amination | Piperazine + 4-pyridinecarboxaldehyde + NaBH4 | Ethanol | Room temp | 4–6 h | 60–85 | Mild conditions, high selectivity |
| N-Boc-piperazine route | N-Boc-piperazine + 4-(chloromethyl)pyridine | 1,4-Dioxane | 160°C (autoclave) | 6 h | ~50 | Requires Boc deprotection and chromatography |
Detailed Research Findings from Literature
Autoclave Method: Using an autoclave at 160°C and 1 MPa pressure with 1-methylpyrrolidine as catalyst improves yield and reaction rate for coupling N-Boc-piperazine or piperazine with pyridinyl precursors. The product is isolated by chromatographic purification and converted to hydrochloride salt by adding 36% HCl.
Catalyst Role: 1-Methylpyrrolidine acts as a catalyst to enhance nucleophilic substitution efficiency, enabling higher yields and cleaner reactions.
Salt Formation: The dihydrochloride salt precipitates readily upon acidification, facilitating isolation with high purity and good crystallinity, essential for pharmaceutical applications.
Purification Techniques: Column chromatography (ethyl acetate–methanol or dichloromethane–methanol mixtures) followed by recrystallization from acetone-water mixtures is effective for obtaining pure products.
Notes on Scale-Up and Industrial Relevance
- The autoclave method allows for scalable synthesis with controlled parameters, suitable for pilot and production scale.
- High purity and reproducible yields (up to 93% after salt formation) have been reported, indicating robustness of the process.
- Use of N-Boc-piperazine minimizes side reactions and facilitates purification, though it adds steps and cost.
Summary Table of Key Preparation Routes
| Route | Advantages | Disadvantages | Yield Range | Purification |
|---|---|---|---|---|
| Direct alkylation | Simple, straightforward | Lower yield, possible side products | 38–50% | Chromatography |
| Reductive amination | Mild conditions, high selectivity | Requires reducing agent | 60–85% | Recrystallization |
| N-Boc-piperazine + autoclave | High purity, scalable | Additional protection/deprotection steps | ~50% | Chromatography + recrystallization |
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Biopharmaceutical Research
One of the primary applications of 1-(pyridin-4-ylmethyl)piperazine dihydrochloride is in biopharmaceutical research. It has been utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. The compound acts as a pharmacological tool due to its ability to interact with specific receptors and enzymes involved in disease pathways.
Case Study: Cancer Research
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anti-cancer properties. For instance, research focusing on the modulation of apoptosis in cancer cells has shown that piperazine derivatives can enhance the efficacy of existing chemotherapeutic agents. In particular, this compound has been noted for its potential to inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold for synthesizing various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological activity or selectivity.
Table: Structural Modifications and Their Effects
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Methylation | Increased receptor affinity | |
| Halogenation | Enhanced metabolic stability | |
| Hydroxylation | Improved solubility |
These modifications have led to the discovery of new compounds with improved therapeutic profiles against various diseases.
Neuroscience Applications
In neuroscience, this compound has been studied for its effects on neurotransmitter systems. It has shown promise as a potential treatment for disorders such as depression and anxiety due to its ability to modulate serotonin and dopamine receptors.
Case Study: Neurotransmitter Modulation
Research indicates that this compound may influence serotonin receptor activity, which is crucial for mood regulation. Animal studies have demonstrated that administration of this compound can lead to increased serotonin levels in the brain, suggesting its potential utility as an antidepressant .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound .
Comparison with Similar Compounds
Trimetazidine Dihydrochloride
- Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride .
- Key Differences: Substitution: A trimethoxybenzyl group replaces the pyridin-4-ylmethyl moiety. Pharmacological Activity: Trimetazidine (TMZ) is clinically used as an anti-ischemic agent, improving cellular energy metabolism by inhibiting fatty acid oxidation. In contrast, 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride lacks direct evidence of anti-ischemic activity but shows promise in receptor modulation due to its pyridine ring .
Antihistamine Piperazine Derivatives
Examples include buclizine , meclizine , and cetirizine dihydrochlorides :
- Structural Variations :
- Buclizine: 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride.
- Cetirizine: [2-[4-[(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride.
- Functional Implications: Bulky aryl substitutions (e.g., benzhydryl groups) enhance H1 receptor antagonism, making these compounds effective antihistamines. The pyridin-4-ylmethyl group in this compound may instead favor interactions with monoamine transporters or ion channels . Solubility: Cetirizine’s carboxylic acid group improves water solubility compared to the pyridine analog, which relies on hydrochloride salt formation .
1-(4-Methoxyphenyl)piperazine Dihydrochloride
- Structure : A methoxy-substituted phenyl group attached to piperazine .
- Key Contrasts :
- Pharmacology : This compound exhibits stimulant and serotonergic activity, akin to MDMA, due to its methoxyphenyl group. In contrast, the pyridine analog’s electronic properties (basic pyridine nitrogen) may favor dopamine or sigma receptor interactions .
- Physicochemical Properties : Melting point (240°C, dec.) and hygroscopicity differ from this compound, impacting formulation stability .
SA-4503 (Sigma-1 Receptor Agonist)
- Structure : 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride .
- Functional Divergence: The phenethyl and phenylpropyl groups in SA-4503 enable sigma-1 receptor agonism, used in neuroprotection and mood disorders. The pyridin-4-ylmethyl analog’s smaller substituent may limit sigma-1 affinity but could enhance binding to other targets like monoamine transporters .
Comparative Data Table
Biological Activity
1-(Pyridin-4-ylmethyl)piperazine dihydrochloride is a piperazine derivative with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in pharmacology and medicinal chemistry. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C10H15N3.2Cl
- Molecular Weight : 232.18 g/mol
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15N3.2Cl |
| Molecular Weight | 232.18 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, altering their activity. This compound has been shown to interact with various molecular targets, including:
- Cytochrome P450 Enzymes : Inhibitors of CYP51 and CYP5122A1 have been identified, which play crucial roles in sterol biosynthesis in pathogens such as Leishmania .
- Serotonin Receptors : Some piperazine derivatives exhibit affinity for serotonin receptors, influencing mood and anxiety pathways .
Pharmacological Applications
This compound has been explored for its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer models .
- Antimicrobial Properties : It has demonstrated effectiveness against certain pathogens, suggesting utility in treating infections .
- Neurological Effects : Compounds with similar structures have shown promise in modulating neurological pathways, potentially aiding in the treatment of disorders like depression and anxiety .
Study on CYP Inhibition
A study evaluated the inhibitory effects of N-substituted piperazine derivatives on CYP enzymes involved in Leishmania sterol biosynthesis. The results indicated that compounds similar to this compound exhibited strong inhibition of CYP51, with implications for developing new treatments against leishmaniasis .
Antitumor Activity
In vitro studies have shown that derivatives of this compound can significantly reduce the proliferation of MCF-7 breast cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
Table 2: Summary of Biological Activities
| Activity Type | Effect/Outcome |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against specific pathogens |
| Neurological Modulation | Potential antidepressant effects |
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(Pyridin-4-ylmethyl)piperazine dihydrochloride?
Answer:
The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, 1-(pyridin-4-yl)piperazine derivatives can be synthesized via nucleophilic substitution or condensation reactions. A validated approach includes:
- Step 1: Reacting pyridinylmethyl precursors with piperazine derivatives under alkaline conditions.
- Step 2: Introducing hydrochloric acid to form the dihydrochloride salt.
- Key reagents : 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for activating carboxyl groups during coupling .
- Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity .
Advanced: How do structural modifications (e.g., pyridinyl substitution) impact receptor binding or enzymatic inhibition?
Answer:
The pyridinylmethyl group’s position and electronic properties significantly influence bioactivity. For example:
-
Pyridin-4-yl vs. Pyridin-3-yl : The 4-position enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity compared to 3-substituted analogs .
-
Comparative data :
Substituent Biological Target IC₅₀ (nM) Pyridin-4-yl Phosphoglycerate dehydrogenase 120 ± 15 Pyridin-3-yl Same target 450 ± 30
Methodological optimization involves molecular docking studies and site-directed mutagenesis to validate interactions.
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- NMR Spectroscopy : and NMR (e.g., DMSO-d₆ solvent) confirm proton environments and carbon frameworks .
- Mass Spectrometry : High-resolution LC/MS with electrospray ionization (ESI) verifies molecular weight (e.g., [M+H] = 328.1597 for a related piperazine-thiourea analog) .
- HPLC : Retention time consistency (e.g., 1.953 min under gradient conditions) ensures batch-to-batch reproducibility .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assay Conditions : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Impurity Profiling : Quantify byproducts (e.g., unreacted pyridinyl precursors) via LC-MS at thresholds <0.1% .
- Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., temperature or solvent effects) .
Basic: What factors influence the compound’s stability during storage and experimental use?
Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) for long-term storage; use aqueous buffers (pH 4–6) for in vitro assays .
- Degradation Pathways : Monitor for N-oxide formation (via oxidation) or piperazine ring cleavage (under acidic conditions) using stability-indicating HPLC .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to refine parameters (e.g., 50°C for 2 hours maximizes coupling efficiency in THF) .
- Catalyst Screening : Test bases like triethylamine or DIPEA to enhance nucleophilicity of the piperazine nitrogen .
- Workup Efficiency : Liquid-liquid extraction (dichloromethane/water) followed by MgSO₄ drying reduces polar byproducts .
Advanced: How does this compound interact with ion channels or GPCRs in mechanistic studies?
Answer:
- Target Profiling : Radioligand binding assays (e.g., H-labeled analogs) quantify affinity for serotonin (5-HT) or dopamine receptors .
- Functional Assays : Calcium flux or cAMP accumulation assays (e.g., GloSensor) determine agonism/antagonism .
- Structural Insights : Cryo-EM or X-ray crystallography reveal interactions with conserved residues (e.g., Asp3.32 in GPCRs) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrochloride vapors .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
